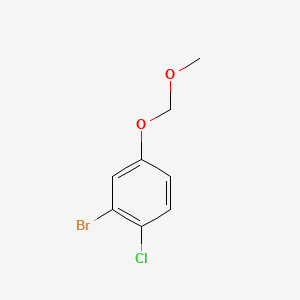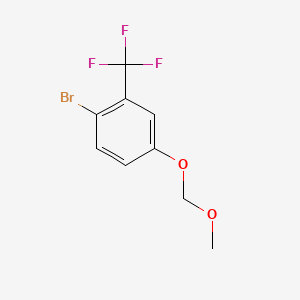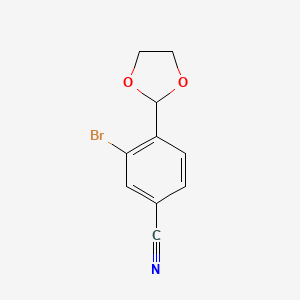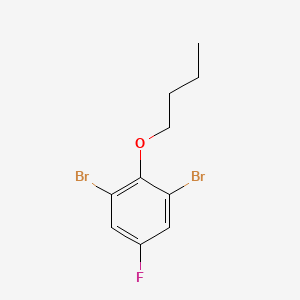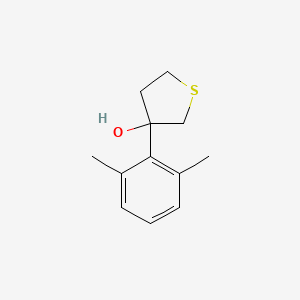
1-(4-Pentylphenyl)propane-2-methyl-2-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Pentylphenyl)propane-2-methyl-2-thiol, also known as 4-pentylthiophenol (PTT), is a thiol-containing compound that has been studied for its potential applications in medicinal chemistry and biochemistry. PTT has been found to possess anti-inflammatory, anti-oxidative, and anti-cancer properties, as well as a variety of other biological effects. The structure of PTT is composed of a single aromatic ring, a propane backbone, and a thiol group. This compound is of particular interest due to its ability to interact with various biological molecules and its potential therapeutic effects.
Wirkmechanismus
The exact mechanism of action of PTT is still unclear. However, studies have suggested that PTT may act through a variety of mechanisms, including the inhibition of cyclooxygenase-2 and nitric oxide synthase enzymes, the modulation of gene expression, and the inhibition of cell proliferation. Additionally, PTT has been found to interact with various biological molecules, such as proteins, enzymes, and DNA, and may act as an antioxidant.
Biochemical and Physiological Effects
PTT has been found to possess a variety of biochemical and physiological effects. Studies have shown that PTT has anti-inflammatory, anti-oxidative, and anti-cancer properties. Additionally, PTT has been found to modulate the activity of various enzymes, such as cyclooxygenase-2 and nitric oxide synthase. Furthermore, PTT has been found to interact with various biological molecules, including proteins, enzymes, and DNA.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using PTT in lab experiments is its ability to interact with various biological molecules, such as proteins, enzymes, and DNA. Additionally, PTT has been found to possess anti-inflammatory, anti-oxidative, and anti-cancer properties. However, there are several limitations to using PTT in lab experiments. PTT is highly volatile and may be difficult to store and handle. Additionally, the exact mechanism of action of PTT is still unclear, and further research is needed to fully understand its biological effects.
Zukünftige Richtungen
There are several potential future directions for the study of PTT. First, further research is needed to fully understand the exact mechanism of action of PTT. Additionally, studies should be conducted to explore the potential therapeutic applications of PTT in various diseases and disorders. Finally, further research should be conducted to explore the potential interactions between PTT and other biological molecules.
Synthesemethoden
PTT can be synthesized through a variety of methods, including the use of Grignard reagents and palladium-catalyzed cross-coupling reactions. The Grignard reagent method involves the reaction of 4-pentylphenyl bromide and 2-mercaptoethanol in the presence of zinc chloride. The palladium-catalyzed cross-coupling method involves the reaction of 4-pentylphenyl bromide and 2-mercaptoethanol in the presence of a palladium catalyst.
Wissenschaftliche Forschungsanwendungen
PTT has been studied for its potential applications in medicinal chemistry and biochemistry. Studies have shown that PTT has anti-inflammatory, anti-oxidative, and anti-cancer properties. It has also been found to interact with various biological molecules, including proteins, enzymes, and DNA. Furthermore, PTT has been studied for its ability to modulate the activity of various enzymes, such as cyclooxygenase-2 and nitric oxide synthase.
Eigenschaften
IUPAC Name |
2-methyl-1-(4-pentylphenyl)propane-2-thiol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24S/c1-4-5-6-7-13-8-10-14(11-9-13)12-15(2,3)16/h8-11,16H,4-7,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HESFFMFRBHAKFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)CC(C)(C)S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.4 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Pentylphenyl)propane-2-methyl-2-thiol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

